molecular formula C9H11NO3 B1343886 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid CAS No. 52513-48-1

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Cat. No.: B1343886
CAS No.: 52513-48-1
M. Wt: 181.19 g/mol
InChI Key: WAFGISWUPUETKX-UHFFFAOYSA-N
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Description

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Hublikar et al. (2019) described the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, aiming to evaluate their antimicrobial activities. These derivatives were synthesized via a series of chemical reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. The antimicrobial screening showed that these compounds possess significant antibacterial and antifungal activities, attributed to the heterocyclic ring presence. The introduction of a methoxy group into the structure further enhanced the activity, providing a potential template for new antimicrobial agent design Hublikar et al., 2019.

Novel Pyrrole Alkaloids and Synthetic Methodologies

  • Yang et al. (2015) reported the isolation of new pyrrole alkaloid derivatives from Leccinum extremiorientale, including compounds structurally related to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. These compounds were identified using 1D and 2D NMR spectroscopy and mass spectrometry, underscoring the diversity of pyrrole-based molecules in nature and their potential applications in medicinal chemistry Yang et al., 2015.

Applications in Pharmacological Research

  • Research by Anagnostou et al. (2002) synthesized derivatives of this compound with potential inhibitory activity on the aldose reductase enzyme and the protein glycation process. This suggests its utility in treating conditions like diabetes, where inhibition of these processes can be beneficial. Such findings highlight the compound's relevance in developing therapeutic agents Anagnostou et al., 2002.

Chemical Synthesis and Biological Interactions

  • Tarasova et al. (2019) developed a method for synthesizing 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, demonstrating the compound's versatility in chemical synthesis. The process involves a one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment, showcasing innovative approaches to accessing pyrrole-based compounds for further pharmacological evaluation Tarasova et al., 2019.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a non-combustible solid .

Mechanism of Action

Target of Action

The primary targets of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid are currently unknown .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGISWUPUETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CC(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622729
Record name (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52513-48-1
Record name (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (230 mL, 3.13 mol) and 1200 mL of dichloromethane were cooled to 4° C. and 222 mL of phosphorus oxychloride was added with stirring. The temperature increased to 20° C. The mixture was cooled to 2° C. (2,4-Dimethyl-1H-pyrrol-3-yl)-acetic acid (240 g, 1.57 mol) was slowly added. The mixture was refluxed for 20 minutes. Thin layer chromatography (ethyl acetate:hexane:acetic acid 4:6:0.5) showed no starting material at Rf 0.7 and a heavy spot at the origin. The mixture was cooled to 5° C. and 1200 mL of ice water were added. The maximum temperature reached was 30° C. The mixture was stirred in an ice bath for 30 minutes. The dichloromethane layer was separated and discarded. The aqueous layer was cooled to 9° C. and adjusted to pH 12 with about 1650 mL of 9 N potassium hydroxide. The maximum temperature reached was 50° C. The mixture was cooled in an ice bath and adjusted to pH 3 with about 800 mL of 10 N hydrochloric acid. The solids were collected by vacuum filtration, washed three times with 300 mL of water each time and air dried to give 274 g (96% yield) of (5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid as a brown solid. 1H-NMR (dimethylsulfoxide-d6) δ 2.15, 2.18 (2×s, 2×3H, 2×CH3), 3.28 (s, 2H, CH2), 9.44 (s, 1H, CHO), 11.50 (s, 1H, pyrrole NH), 12.07 (s, 1H, COOH). MS m/z 182, [M+1].
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
222 mL
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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